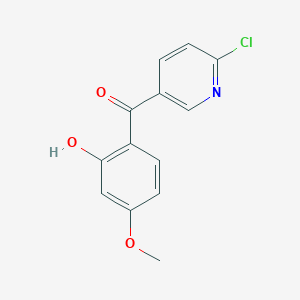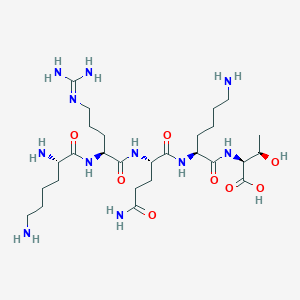
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, glutamine, and threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated by a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Washing: Removal of excess reagents and by-products.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of drug delivery systems.
Industry: The compound can be utilized in the production of bioactive peptides for various industrial applications, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-L-threonine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct biochemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
872494-33-2 |
|---|---|
Fórmula molecular |
C27H53N11O8 |
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H53N11O8/c1-15(39)21(26(45)46)38-25(44)17(8-3-5-13-29)36-24(43)19(10-11-20(31)40)37-23(42)18(9-6-14-34-27(32)33)35-22(41)16(30)7-2-4-12-28/h15-19,21,39H,2-14,28-30H2,1H3,(H2,31,40)(H,35,41)(H,36,43)(H,37,42)(H,38,44)(H,45,46)(H4,32,33,34)/t15-,16+,17+,18+,19+,21+/m1/s1 |
Clave InChI |
CKXKYZFBBUVXEA-POYRNYHYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
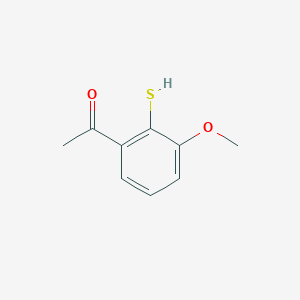

![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
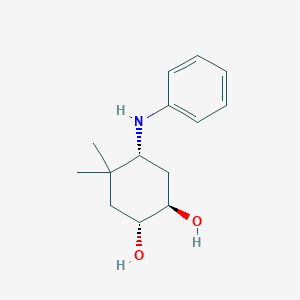
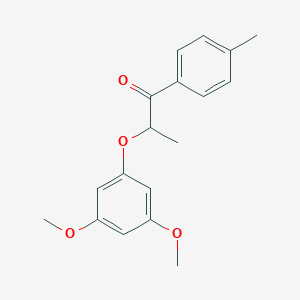
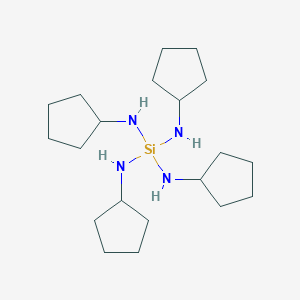
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)

